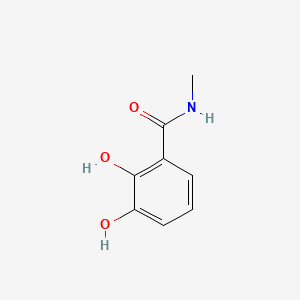

N-甲基-2,3-二羟基苯甲酰胺

描述

N-Methyl-2,3-dihydroxybenzamide (MDHB) is a chemical compound that belongs to the category of benzamide derivatives. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. MDHB has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicine.

科学研究应用

Microsomal Prostaglandin E2 Synthase-1的抑制剂:已经研究了N-甲基-2,3-二羟基苯甲酰胺衍生物作为微粒体前列腺素E2合酶-1(mPGES-1)的抑制剂。这些抑制剂显示出作为抗炎和抗癌剂的潜力(Lauro等,2016)。

水杨酸衍生物的光谱分析:对N-甲基-2,3-二羟基苯甲酰胺衍生物进行了FT-IR和NMR光谱研究,将它们的光谱特性与其他水杨酸衍生物进行了比较(Takač & Vikić Topić,2004)。

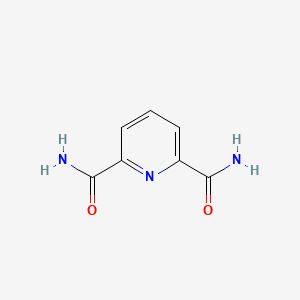

非肽物质P拮抗剂的合成:研究了将亲核试剂加入从N-甲基-2,3-二羟基苯甲酰胺衍生的3-取代吡啶盐,导致合成有效的非肽物质P拮抗剂(Lemire et al., 2004)。

含羟肟配体的钛(IV)化合物:N-甲基-2,3-二羟基苯甲酰胺已被用于合成和表征钛(IV)化合物,表明其在医学和物理科学中的潜在应用(Passadis et al., 2021)。

儿茶酚-O-甲基转移酶的抑制剂:合成了具有N-甲基-2,3-二羟基苯甲酰胺结构的化合物,并评估其作为儿茶酚-O-甲基转移酶(COMT)抑制剂的潜在应用,暗示在神经精神疾病中的潜在应用(Brevitt & Tan, 1997)。

生物化学中的铁(III)配合物:该化合物已在铁(III)配合物的共振拉曼电子吸收、圆二色谱和pH滴定曲线的背景下进行了研究,揭示了有关其电子结构的见解(Salama et al., 1978)。

生化药理学中的代谢转化:已研究了N-甲基-2,3-二羟基苯甲酰胺的代谢转化为N-羟甲基化合物,探索了其在生物系统中的稳定性和转化(Ross et al., 1983)。

作用机制

- The primary target of 2,3-dihydroxy-N-methylbenzamide is 2,3-dihydroxybenzoate-AMP ligase (encoded by the gene dhbE ). This enzyme plays a crucial role in activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, resulting in the formation of the acyladenylate compound .

Target of Action

Pharmacokinetics

生化分析

Biochemical Properties

N-Methyl-2,3-dihydroxybenzamide plays a crucial role in biochemical reactions, particularly in its interactions with iron. It forms stable complexes with iron ions, which can influence various enzymatic activities. For instance, it interacts with enzymes such as catechol-O-methyltransferase, which is involved in the methylation of catecholamines and other catechols . The nature of these interactions often involves the coordination of the hydroxyl groups of N-Methyl-2,3-dihydroxybenzamide with the metal ions, stabilizing the enzyme-substrate complex and affecting the enzyme’s activity.

Cellular Effects

N-Methyl-2,3-dihydroxybenzamide has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the availability of iron, which is a critical cofactor for many signaling proteins . Additionally, this compound can impact gene expression by altering the activity of iron-dependent transcription factors. In terms of cellular metabolism, N-Methyl-2,3-dihydroxybenzamide can influence the metabolic flux of pathways involving catecholamines and other related compounds.

Molecular Mechanism

At the molecular level, N-Methyl-2,3-dihydroxybenzamide exerts its effects primarily through its ability to chelate iron ions. This chelation can inhibit or activate various enzymes by altering their metal cofactor availability . For example, the binding of N-Methyl-2,3-dihydroxybenzamide to iron can prevent the formation of reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can modulate gene expression by influencing the activity of iron-responsive elements in the genome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-2,3-dihydroxybenzamide can change over time. The stability of this compound is influenced by factors such as pH and temperature, which can affect its degradation rate . Long-term studies have shown that N-Methyl-2,3-dihydroxybenzamide can have sustained effects on cellular function, particularly in terms of maintaining iron homeostasis and preventing oxidative damage.

Dosage Effects in Animal Models

The effects of N-Methyl-2,3-dihydroxybenzamide vary with different dosages in animal models. At low doses, it can effectively chelate iron and modulate enzymatic activities without causing significant toxicity . At high doses, N-Methyl-2,3-dihydroxybenzamide can exhibit toxic effects, such as disrupting iron homeostasis and causing oxidative stress. Threshold effects have been observed, where the beneficial effects of iron chelation are outweighed by the adverse effects at higher concentrations.

Metabolic Pathways

N-Methyl-2,3-dihydroxybenzamide is involved in several metabolic pathways, particularly those related to iron metabolism. It interacts with enzymes such as catechol-O-methyltransferase and other iron-dependent enzymes, influencing the levels of various metabolites . This compound can affect the metabolic flux of pathways involving catecholamines, impacting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, N-Methyl-2,3-dihydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation within different cellular compartments. For example, the binding of N-Methyl-2,3-dihydroxybenzamide to iron transport proteins can facilitate its distribution to areas where iron is needed for enzymatic activities.

Subcellular Localization

N-Methyl-2,3-dihydroxybenzamide is localized within various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as the compound can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications may direct N-Methyl-2,3-dihydroxybenzamide to specific organelles, where it can exert its biochemical effects.

属性

IUPAC Name |

2,3-dihydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEXCINGPWYZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228916 | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78249-61-3 | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-Methyl-2,3-dihydroxybenzamide (MDHB) influence its interaction with iron(III) compared to other catecholate ligands like catechol itself?

A1: MDHB, similar to enterobactin, exhibits a spectral signature nearly identical to enterobactin and distinct from catechol when complexed with iron(III). [] This difference arises from the presence of the amide group in both MDHB and enterobactin, which influences the electronic structure of the iron(III) complex. [] Both MDHB and enterobactin bind to iron(III) exclusively through the phenolate oxygen atoms. []

Q2: How does the amide group in MDHB and similar compounds affect the stability of their iron(III) complexes?

A2: Molecular mechanics calculations using an extended MM3 model have shown that incorporating amide groups into catecholate ligands can significantly enhance the stability of their iron(III) complexes. [] The amide group contributes to favorable steric interactions within the complex, leading to higher formation constants. [] For instance, extrapolating from the model suggests that ligands with optimal structural features could exhibit formation constants up to 8 orders of magnitude higher than enterobactin. []

Q3: What spectroscopic techniques are useful for studying the interaction of MDHB with iron(III)?

A3: Resonance Raman spectroscopy, electronic absorption spectroscopy, and circular dichroism spectroscopy are valuable tools for investigating the interaction of MDHB with iron(III). [] These techniques provide insights into the electronic structure and bonding characteristics of the resulting complexes. [] Notably, excitation within both the visible charge-transfer bands and the near-ultraviolet π-π* bands leads to the enhancement of Raman bands associated with benzene ring modes, indicating the involvement of the aromatic ring in the iron(III) coordination. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)

![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)

![4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1202283.png)

![(5S)-9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B1202292.png)